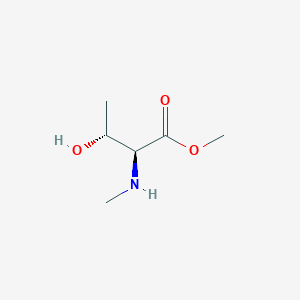

(2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate

Descripción general

Descripción

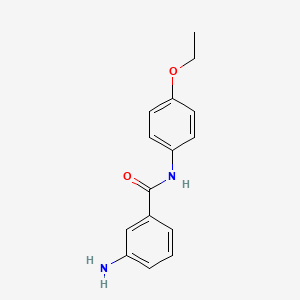

“(2S,3R)-Methyl 3-hydroxy-2-(methylamino)butanoate” is a chemical compound with the CAS Number: 95599-23-8 . It has a molecular weight of 147.17 and has gained interest in the scientific community due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of this compound is C6H13NO3 . The InChI Code is 1S/C6H13NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,7-8H,1-3H3/t4-,5+/m1/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis

This compound has a storage temperature of 28°C . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación

Overview

The compound “(2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate” does not directly appear in the literature under this specific name. However, its structure suggests relevance to the broader research areas involving branched aldehydes, methionine sources, biodiesel combustion, and the chemistry of bioactive compounds. The following overview touches on research areas indirectly related to the structure or functionality of this compound, focusing on broader scientific applications and excluding any discussion on drug use, dosage, and side effects.

Branched Aldehydes in Food Flavoring

Branched aldehydes, which share structural motifs with the compound , play a significant role in the flavor profile of various food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, highlighting the influence of metabolic conversions, microbial activity, and food composition on the formation of desired aldehyde levels in food products (Smit, Engels, & Smit, 2009).

Methionine Sources in Animal Nutrition

The bioefficacy of methionine sources, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), has been reviewed, emphasizing their chemical, metabolic, nutritional, and statistical aspects. These compounds, related through their functional groups to “this compound”, demonstrate significant implications in monogastric animal nutrition (Vázquez-Añón et al., 2017).

Biodiesel Combustion and Kinetic Modeling

Research on biodiesel, including the combustion of methyl butanoate, a molecule sharing similarities in ester functionality with the compound , has advanced the understanding of biodiesel's combustion characteristics. Kinetic modeling aids in developing cleaner and more efficient combustion technologies, showcasing the environmental benefits of alternative fuels (Lai, Lin, & Violi, 2011).

Bioactive Compound Synthesis and Applications

Natural chalcones bearing structural resemblances to the compound have been isolated and synthesized, displaying a wide range of biological activities. These compounds are abundant in edible plants and have clinical potentials against various diseases, underscoring the significance of such structures in medicinal chemistry (Zhai, Sun, & Sang, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,7-8H,1-3H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTAVCVTBAXONH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-fluorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3175041.png)

![6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3175044.png)

![4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine](/img/structure/B3175070.png)

![4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3175072.png)

![4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B3175078.png)

![N-{2-[(4-chlorophenyl)sulfinyl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B3175100.png)

![4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B3175108.png)

![Ethyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B3175141.png)